molecular formula C10H14Cl2F3N3 B6199016 1-[3-(trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride CAS No. 2680534-04-5

1-[3-(trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride

Cat. No.: B6199016
CAS No.: 2680534-04-5
M. Wt: 304.1
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Description

1-[3-(trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with a trifluoromethyl group on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 3-(trifluoromethyl)pyridine, is synthesized through various methods, including the trifluoromethylation of pyridine derivatives.

    Nucleophilic Substitution: The pyridine intermediate undergoes nucleophilic substitution with piperazine. This reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[3-(trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.

    Chemical Biology: It serves as a probe in chemical biology to study the function of biological molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The piperazine ring can mimic the structure of natural neurotransmitters, enabling the compound to modulate receptor activity.

Comparison with Similar Compounds

    1-[2-(trifluoromethyl)pyridin-4-yl]piperazine: Similar structure but with the trifluoromethyl group at a different position on the pyridine ring.

    1-[4-(trifluoromethyl)phenyl]piperazine: Contains a phenyl ring instead of a pyridine ring.

    1-[3-(trifluoromethyl)benzyl]piperazine: Features a benzyl group instead of a pyridine ring.

Uniqueness: 1-[3-(trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to related compounds

Properties

CAS No.

2680534-04-5

Molecular Formula

C10H14Cl2F3N3

Molecular Weight

304.1

Purity

0

Origin of Product

United States

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